1,1,3-Trimethyltetralin 1,1,3-Trimethyltetralin
Brand Name: Vulcanchem
CAS No.: 85268-66-2
VCID: VC20157277
InChI: InChI=1S/C13H18/c1-10-8-11-6-4-5-7-12(11)13(2,3)9-10/h4-7,10H,8-9H2,1-3H3
SMILES:
Molecular Formula: C13H18
Molecular Weight: 174.28 g/mol

1,1,3-Trimethyltetralin

CAS No.: 85268-66-2

Cat. No.: VC20157277

Molecular Formula: C13H18

Molecular Weight: 174.28 g/mol

* For research use only. Not for human or veterinary use.

1,1,3-Trimethyltetralin - 85268-66-2

Specification

CAS No. 85268-66-2
Molecular Formula C13H18
Molecular Weight 174.28 g/mol
IUPAC Name 2,4,4-trimethyl-2,3-dihydro-1H-naphthalene
Standard InChI InChI=1S/C13H18/c1-10-8-11-6-4-5-7-12(11)13(2,3)9-10/h4-7,10H,8-9H2,1-3H3
Standard InChI Key VULJSGSVMVSVRB-UHFFFAOYSA-N
Canonical SMILES CC1CC2=CC=CC=C2C(C1)(C)C

Introduction

Chemical Structure and Stereochemical Considerations

The molecular formula of 1,1,3-trimethyltetralin is C₁₃H₁₈, with a molar mass of 174.28 g/mol and an exact mass of 174.140851 g/mol . Its InChIKey (KKQPQQMFFDAVMU-UHFFFAOYSA-N) confirms the connectivity of the tetracyclic framework, where the benzene ring is fused to a cyclohexane ring substituted with methyl groups at positions 1, 1, and 3 .

Stereochemical Configuration

The axial orientation of the methyl group at position 13 (C13) is noted in the ¹³C NMR spectrum, which indicates restricted rotation around the cyclohexane ring . This axial-equatorial dichotomy influences the compound’s conformational stability and reactivity. The stereochemistry is further validated by the Varian SC-300 NMR spectrometer data, which aligns with literature reports on similar tetralin derivatives .

Synthesis and Purification Methods

Synthetic Pathways

1,1,3-Trimethyltetralin can be synthesized via Diels-Alder reactions or cyclization of ionene precursors, as demonstrated in analogous tetralin syntheses . For instance, bromoionene intermediates (e.g., 6-bromoionene) are pivotal in forming the tetralin backbone through dehydrohalogenation or elimination reactions . A representative protocol involves:

  • Cyclization of α-Ionone: Heating α-ionone with iodine initiates an exothermic reaction, forming ionene (intermediate 2) at 225°C .

  • Bromination and Elimination: Treating ionene with N-bromosuccinimide (NBS) in carbon tetrachloride yields bromoionene, which undergoes elimination with Hünig’s base to produce 1,1,3-trimethyltetralin .

Purification Techniques

Distillation under reduced pressure (113–114°C at 15 Torr) followed by chromatography (acetonitrile/water gradient) ensures high purity (>95%) . The use of sodium sulfate for drying and phosphorus pentoxide for solvent dehydration is critical to minimizing impurities .

Physicochemical Properties

The compound’s key physical properties are summarized below:

PropertyValue
Boiling Point116°C (at 10 Torr)
Density0.895 ± 0.06 g/cm³
Molecular Weight174.28 g/mol
SolubilityMiscible in CDCl₃, cyclohexane

These values are derived from experimental measurements and computational predictions . The low density and moderate boiling point suggest utility in nonpolar solvent systems.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The ¹³C NMR spectrum (CDCl₃, TMS standard) reveals distinct signals for the methyl groups:

  • Axial C13 methyl: ~22 ppm (quaternary carbon) .

  • Equatorial C1/C3 methyls: ~28–32 ppm .

The ¹H NMR spectrum further distinguishes protons on the aromatic (δ 6.5–7.2 ppm) and aliphatic (δ 1.0–2.5 ppm) regions, consistent with tetralin derivatives .

Mass Spectrometry

The exact mass (174.140851 g/mol) corroborates the molecular formula, with fragmentation patterns indicating loss of methyl groups (m/z 159, 145) .

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